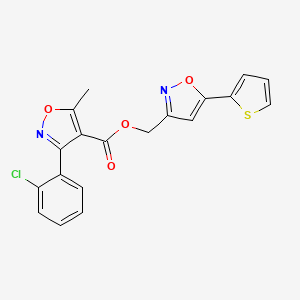
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including isoxazole rings and a carboxylate group. Isoxazole is a five-membered ring compound consisting of three carbon atoms and two heteroatoms of nitrogen and oxygen . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom . The presence of these functional groups could potentially give the compound interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the isoxazole rings. This could potentially be achieved through a 1,3-dipolar cycloaddition or other similar methods. The thiophenyl group could potentially be introduced through a palladium-catalyzed coupling reaction .Aplicaciones Científicas De Investigación
Tautomerism in Heteroaromatic Compounds
Research on the tautomerism of heteroaromatic compounds, including isoxazoles, reveals insights into the structural behavior of these molecules under different conditions. The study by Boulton and Katritzky (1961) explores how 5-hydroxyisoxazoles and isoxazol-5-ones exhibit varying forms depending on the solvent's polarity, indicating the compounds' adaptability and potential reactivity for further chemical synthesis and applications in drug design (Boulton & Katritzky, 1961).
Structural Characterization of Isoxazole Derivatives
The synthesis and structural characterization of isoxazole derivatives provide foundational knowledge for understanding the chemical and physical properties of these molecules. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and analyzed the structure of isoxazole compounds, demonstrating their potential in forming stable crystals for various applications, including materials science and pharmacology (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Novel Bioactivation Mechanisms
Understanding the bioactivation mechanisms of isoxazole derivatives, such as the formation of reactive metabolites, is crucial for the development of safer and more effective pharmaceutical agents. Research by Bylund et al. (2012) on phenyl methyl-isoxazole derivatives highlights the importance of structural modifications to minimize potential toxicity, providing insights into the design of novel compounds with improved safety profiles (Bylund et al., 2012).
Antimicrobial and Mosquito Larvicidal Activities
Compounds structurally related to the queried molecule have been evaluated for their antimicrobial and mosquito larvicidal activities. For example, Rajanarendar et al. (2010) synthesized derivatives that showed significant activity against various bacterial and fungal strains, as well as mosquito larvae, suggesting their potential utility in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S/c1-11-17(18(22-25-11)13-5-2-3-6-14(13)20)19(23)24-10-12-9-15(26-21-12)16-7-4-8-27-16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFBGNDDWPHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


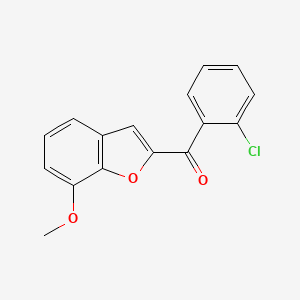
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

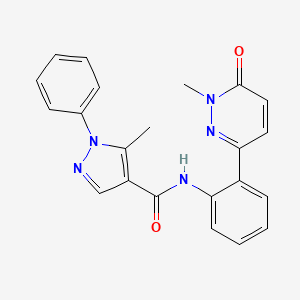
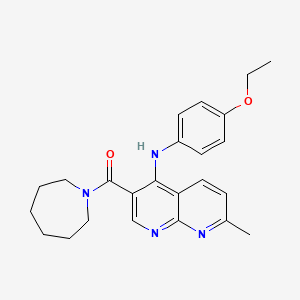
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)
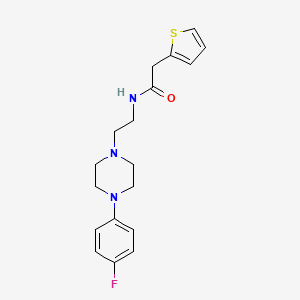
![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)
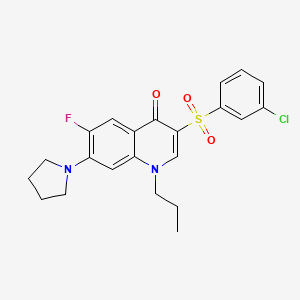

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)
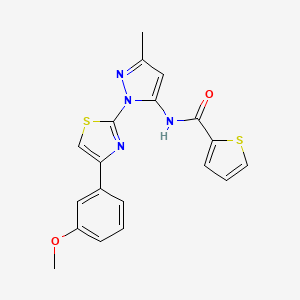
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2842637.png)